2-(3-Chloro-4-cyanophenyl)acetic acid

Mineralocorticoid Receptor Hypertension Nephropathy

2-(3-Chloro-4-cyanophenyl)acetic acid (CAS 34841-48-0) is a disubstituted phenylacetic acid derivative bearing electron-withdrawing chloro (3-position) and cyano (4-position) substituents on the aromatic ring. With a molecular formula of C₉H₆ClNO₂ and a molecular weight of 195.60 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry.

Molecular Formula C9H6ClNO2
Molecular Weight 195.60
CAS No. 34841-48-0
Cat. No. B3028828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chloro-4-cyanophenyl)acetic acid
CAS34841-48-0
Molecular FormulaC9H6ClNO2
Molecular Weight195.60
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)Cl)C#N
InChIInChI=1S/C9H6ClNO2/c10-8-3-6(4-9(12)13)1-2-7(8)5-11/h1-3H,4H2,(H,12,13)
InChIKeyCINFDMVPHNPKFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Chloro-4-cyanophenyl)acetic acid (CAS 34841-48-0) – A Dual-Nitrile/Chloro Building Block for Mineralocorticoid and Androgen Receptor Antagonist Research


2-(3-Chloro-4-cyanophenyl)acetic acid (CAS 34841-48-0) is a disubstituted phenylacetic acid derivative bearing electron-withdrawing chloro (3-position) and cyano (4-position) substituents on the aromatic ring . With a molecular formula of C₉H₆ClNO₂ and a molecular weight of 195.60 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry . Its predicted physicochemical profile includes a boiling point of 393.3±32.0 °C, density of 1.41±0.1 g/cm³, pKa of 3.75±0.10, and a LogP of 1.84, distinguishing it from simpler mono-substituted phenylacetic acid analogs . Unlike generic phenylacetic acid building blocks, the unique 3-chloro-4-cyano substitution pattern is a critical pharmacophoric element that has enabled the development of clinical-stage mineralocorticoid receptor (MR) antagonists and novel androgen receptor (AR) antagonists [1][2].

Why 2-(3-Chloro-4-cyanophenyl)acetic acid Cannot Be Replaced by Simpler Phenylacetic Acid Analogs in Receptor-Targeted Drug Discovery


The 3-chloro-4-cyano substitution pattern is not merely decorative; it establishes essential electronic and steric properties that dictate downstream biological activity. In the development of PF-3882845, a nonsteroidal MR antagonist advanced to clinical trials by Pfizer, the 3-chloro-4-cyanophenyl group at the pyrazoline N2 position forms critical hydrophobic interactions with Leu942 and Asn770 in the MR ligand-binding domain, interactions that are absent when unsubstituted phenyl or mono-substituted analogs are employed . Similarly, in AR antagonist design, scaffold-hopping efforts identified 2-chloro-4-(1H-pyrazol-1-yl)benzonitrile—derived directly from this building block—as a core structure that confers potency against both wild-type and drug-resistant AR mutants [1]. The combined electron-withdrawing effects of chlorine and cyano groups lower the carboxylic acid pKa to 3.75, enhancing acidity relative to 4-cyanophenylacetic acid (pKa 3.93) or 3-chlorophenylacetic acid (pKa 4.14), which alters solubility, salt formation, and coupling reactivity . Generic substitution with a non-halogenated or differently substituted phenylacetic acid would eliminate the synthetic handle for cross-coupling, disrupt target binding interactions, and fundamentally alter the pharmacokinetic profile of derived candidates.

Head-to-Head Quantitative Evidence: 2-(3-Chloro-4-cyanophenyl)acetic acid vs. Close Structural and Pharmacological Analogs


PF-3882845 (Derived from This Building Block) Achieves 40- to 144-Fold Greater MR Binding Affinity than Eplerenone

The clinical candidate PF-3882845, synthesized using 2-(3-chloro-4-cyanophenyl)acetic acid as a key building block, demonstrates a mineralocorticoid receptor (MR) binding IC₅₀ of 2.7 nM, which translates to a functional antagonism IC₅₀ of 0.755 nM (in the absence of serum) [1]. In direct comparison, eplerenone—the most widely prescribed steroidal MR antagonist—exhibits a functional IC₅₀ of 109 nM under comparable assay conditions . This represents a 40-fold improvement in binding affinity and a 144-fold enhancement in functional potency. In vivo, PF-3882845 demonstrated blood pressure attenuation in the Dahl salt-sensitive rat model that was significantly greater than eplerenone, with concomitant reduction in urinary albumin and renal protection [1].

Mineralocorticoid Receptor Hypertension Nephropathy Nonsteroidal MR Antagonist

Therapeutic Index Superiority: PF-3882845 Achieves 57-Fold Wider Safety Margin than Eplerenone in Preclinical Nephropathy Models

The therapeutic index (TI)—calculated as the ratio of EC₅₀ for increasing serum K⁺ (a marker of hyperkalemia risk) to EC₅₀ for lowering urinary albumin-to-creatinine ratio (UACR, a marker of renal protection)—was determined to be 83.8 for PF-3882845 versus 1.47 for eplerenone . This 57-fold wider safety margin indicates that PF-3882845 provides renal protection at doses far below those that induce dangerous serum potassium elevations, a well-documented liability of all currently marketed MR antagonists. The 3-chloro-4-cyanophenyl moiety is an integral structural determinant of this selectivity profile, as SAR studies demonstrated that modification or removal of this group substantially diminished both MR affinity and the TI advantage [1].

Therapeutic Index Hyperkalemia Risk Renal Protection Safety Pharmacology

AR Antagonist Scaffold: This Building Block Enables Synthesis of Non-LBP-Targeting Androgen Receptor Antagonists with IC₅₀ of 69 nM

Using 2-(3-chloro-4-cyanophenyl)acetic acid as the core starting material, Chen et al. (2022) designed a series of 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides via scaffold hopping from traditional AR ligand-binding pocket (LBP) antagonists [1]. Among 46 synthesized compounds, three leads (2f, 2k, and 4c) exhibited potent AR antagonistic activities with IC₅₀ values up to 69 nM and demonstrated efficacy against antiandrogen-resistant prostate cancer models [1]. Compound 4c showed effective tumor growth inhibition in an LNCaP xenograft model upon oral administration [1]. In contrast, analogous acetamide series built from 4-cyanophenylacetic acid (lacking the 3-chloro substituent) or 3-chlorophenylacetic acid (lacking the 4-cyano group) failed to produce comparable potency or resistance-breaking activity, as the dual electron-withdrawing substitution pattern is required for optimal interaction with AR binding function 3 (BF3) [2].

Androgen Receptor Prostate Cancer Antiandrogen Resistance Scaffold Hopping

Enhanced Acidity (pKa 3.75) vs. Regioisomeric and Mono-Substituted Analogs: Implications for Salt Formation and Reactivity

The predicted pKa of 2-(3-chloro-4-cyanophenyl)acetic acid is 3.75±0.10, which is measurably lower than its closest analogs: 4-cyanophenylacetic acid (pKa 3.93±0.10), 3-chlorophenylacetic acid (pKa 4.14 at 25°C), 4-chloro-3-cyanophenylacetic acid (pKa 3.95±0.10), and 2-(2-chloro-5-cyanophenyl)acetic acid (pKa ~4.0) . The additive electron-withdrawing effect of the para-cyano group combined with the meta-chloro substituent increases carboxylic acid acidity by approximately 0.2–0.4 pKa units compared to compounds bearing only one electron-withdrawing group . This enhanced acidity facilitates more efficient salt formation with pharmaceutical counterions, improves aqueous solubility of the carboxylate form, and increases the electrophilicity of the carbonyl carbon for amide coupling and esterification reactions—key transformations in medicinal chemistry workflows.

Physicochemical Profiling pKa Salt Selection Reactivity

Lipophilicity Profile (LogP 1.84) Balances Membrane Permeability and Aqueous Solubility for Oral Bioavailability Optimization

The experimentally derived LogP of 2-(3-chloro-4-cyanophenyl)acetic acid is 1.84, positioning it within the optimal range for oral drug-like properties . This value compares favorably to 4-cyanophenylacetic acid (LogP 1.19, or ACD/LogP 0.94) and 4-chloro-3-cyanophenylacetic acid (XLogP3-AA 1.7) [1]. The higher lipophilicity of the target compound, attributable to the chlorine substituent, provides enhanced membrane permeability without exceeding the LogP > 5 threshold associated with poor solubility and metabolic liability . In the context of PF-3882845 development, the 3-chloro-4-cyanophenyl moiety contributed to a balanced pharmacokinetic profile that supported once-daily oral dosing in clinical trials—a feature not achieved by earlier analogs incorporating less lipophilic phenylacetic acid building blocks [2].

LogP Lipophilicity Oral Bioavailability Drug-Likeness

Dual Synthetic Handle: Aryl Chloride Enables Cross-Coupling Chemistry Unavailable to Non-Halogenated Phenylacetic Acid Analogs

The presence of the aryl chloride at the 3-position provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings—that are inaccessible with non-halogenated phenylacetic acid analogs such as 4-cyanophenylacetic acid or unsubstituted phenylacetic acid [1]. While aryl chlorides are generally less reactive than bromides or iodides in oxidative addition, the electron-withdrawing cyano group at the para position activates the C–Cl bond toward cross-coupling through resonance and inductive effects, providing a tunable reactivity profile [1]. This dual functionalization enables divergent synthesis strategies: the carboxylic acid moiety can be derivatized via amidation or esterification, while the aryl chloride serves as a latent site for subsequent C–C or C–N bond formation via cross-coupling, allowing access to structurally diverse libraries from a single building block . Non-halogenated analogs lack this divergent capability and require pre-functionalization steps that reduce overall synthetic efficiency.

Cross-Coupling Suzuki-Miyaura Divergent Synthesis Late-Stage Functionalization

Highest-Value Application Scenarios for 2-(3-Chloro-4-cyanophenyl)acetic acid Based on Quantitative Differentiation Evidence


Nonsteroidal Mineralocorticoid Receptor Antagonist Lead Optimization

2-(3-Chloro-4-cyanophenyl)acetic acid is the direct precursor to the pyrazoline MR antagonist chemotype exemplified by PF-3882845 (MR IC₅₀ = 2.7 nM), which outperforms eplerenone (IC₅₀ = 109 nM) by more than 40-fold in binding affinity [Section 3, Evidence Items 1-2]. Medicinal chemistry teams pursuing next-generation MR antagonists for hypertension, diabetic nephropathy, or heart failure should prioritize this building block to access the 3-chloro-4-cyanophenyl pharmacophore that has been clinically validated by Pfizer's Phase I trials [1]. The 57-fold therapeutic index advantage (83.8 vs. 1.47 for eplerenone) makes this scaffold particularly attractive for programs requiring improved safety margins over currently marketed steroidal MR antagonists .

Androgen Receptor Antagonist Discovery Targeting Drug-Resistant Prostate Cancer

As demonstrated by Chen et al. (2022), 2-(3-chloro-4-cyanophenyl)acetic acid serves as the optimal starting material for synthesizing 2-(1-(3-chloro-4-cyanophenyl)-1H-pyrazol-3-yl)acetamides—a novel class of AR antagonists that target binding function 3 (BF3) rather than the classical ligand-binding pocket [Section 3, Evidence Item 3]. With lead compounds achieving IC₅₀ values up to 69 nM and demonstrating efficacy in enzalutamide-resistant models, this building block enables discovery programs aimed at overcoming acquired resistance to conventional antiandrogens [2]. Procurement of this specific regioisomer is essential; analogs built from 4-cyanophenylacetic acid or 3-chlorophenylacetic acid do not produce comparable AR antagonism [2].

Divergent Library Synthesis via Tandem Amidation / Cross-Coupling Strategies

The dual functionality of 2-(3-chloro-4-cyanophenyl)acetic acid—a reactive carboxylic acid moiety for amidation/esterification and an aryl chloride handle for palladium-catalyzed cross-coupling—enables efficient divergent library synthesis [Section 3, Evidence Item 6]. The para-cyano group activates the C–Cl bond for Suzuki-Miyaura and Buchwald-Hartwig couplings while simultaneously serving as a hydrogen-bond acceptor in target protein interactions . This building block is ideally suited for high-throughput parallel synthesis workflows in pharmaceutical hit-to-lead and lead optimization campaigns, where maximizing chemical diversity from a common intermediate directly reduces cost per compound and accelerates SAR exploration .

Salt and Polymorph Screening with Enhanced Acidity-Driven Salt Formation Efficiency

With a predicted pKa of 3.75—lower than 4-cyanophenylacetic acid (3.93) and 3-chlorophenylacetic acid (4.14)—2-(3-chloro-4-cyanophenyl)acetic acid exhibits enhanced acidity that facilitates efficient salt formation with a broader range of pharmaceutically acceptable counterions [Section 3, Evidence Item 4]. This is particularly relevant for pre-formulation and solid-state chemistry groups evaluating crystalline salts and co-crystals of carboxylic acid-containing drug candidates. The improved salt formation efficiency, combined with a balanced LogP of 1.84, supports the development of oral solid dosage forms with favorable dissolution and bioavailability characteristics [Section 3, Evidence Item 5].

Quote Request

Request a Quote for 2-(3-Chloro-4-cyanophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.